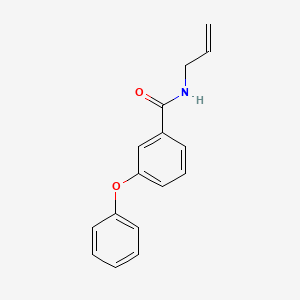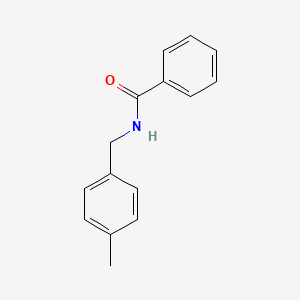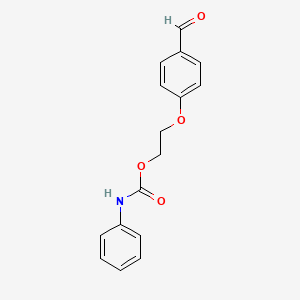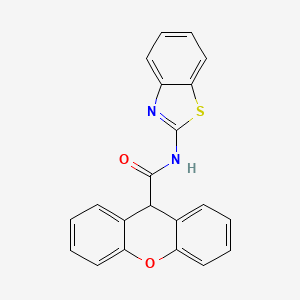
N'-benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate, commonly known as BPAH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazides and has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用机制
The mechanism of action of BPAH is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. BPAH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition results in the suppression of cancer cell invasion and metastasis. BPAH has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
BPAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BPAH can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cancer cell migration and invasion. BPAH has also been found to decrease the production of inflammatory cytokines and chemokines, resulting in the suppression of inflammation and pain. In vivo studies have shown that BPAH can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
BPAH has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in good yields with high purity. It has also been extensively studied, and its properties and potential applications are well-known. However, BPAH also has some limitations. It is a relatively complex molecule, which can make it difficult to synthesize and purify. It is also a highly reactive compound, which can make it difficult to handle and store.
未来方向
There are several future directions for the study of BPAH. One area of interest is the development of BPAH-based drugs for the treatment of cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of BPAH, which could lead to the discovery of new targets for the treatment of cancer and inflammation. Further studies are also needed to investigate the pharmacokinetics and toxicity of BPAH in vivo, which could provide important information for the development of BPAH-based drugs.
合成方法
BPAH can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-benzyl-N'-phenylacetohydrazide with 1-piperidinecarboxaldehyde in the presence of a catalyst. The resulting product is purified and then converted into the oxalate salt form. The synthesis method of BPAH is well-established, and the compound can be obtained in good yields with high purity.
科学研究应用
BPAH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPAH is in the field of medicine. BPAH has been shown to exhibit significant anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
N'-benzyl-N'-phenyl-2-piperidin-1-ylacetohydrazide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.C2H2O4/c24-20(17-22-14-8-3-9-15-22)21-23(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18;3-1(4)2(5)6/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,21,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVFLHWFOMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)
![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4964478.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4964481.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4964489.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)